- Deprotonation of chloropyridines using lithium magnesates, Tetrahedron Letters (2004, 2004, 45(42), 7873-7877

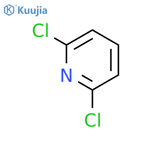

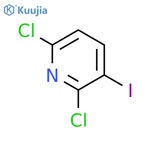

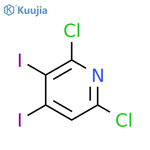

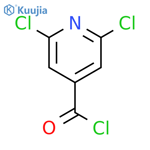

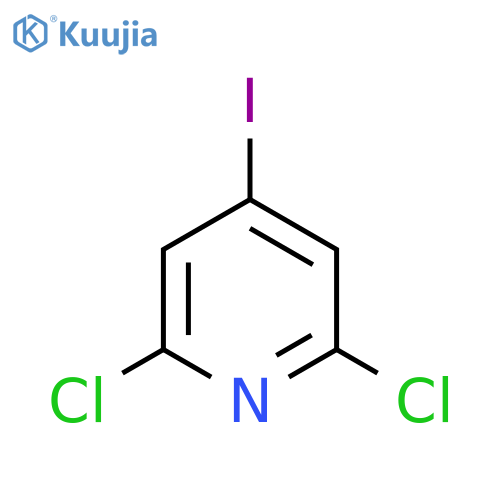

Cas no 98027-84-0 (2,6-Dichloro-4-iodopyridine)

2,6-Dichloro-4-iodopyridine 化学的及び物理的性質

名前と識別子

-

- 2,6-Dichloro-4-iodopyridine

- 2,6-Dichloro-4-iodo-pyridine

- 2 6-dichloro-4-iodopyridine

- PYRIDINE, 2,6-DICHLORO-4-IODO-

- PubChem17648

- 2,6-Dichloro-4-iodopyridine,

- 2,6 dichloro-4-iodo pyridine

- NGSKFMPSBUAUNE-UHFFFAOYSA-N

- EBD16995

- BCP03577

- BBL101271

- STL555067

- 4-IODO-2,6-DICHLOROPYRIDINE

- LS20633

- TRA0010168

- AB32018

- 2,6-Dichloro-4-iodopyridine (ACI)

- DTXSID00471453

- BB 0261950

- 2,6-dichloro-4-iodopyridine;2 6-Dichloro-4-iodopyridine

- EN300-125368

- FT-0682253

- J-507432

- 2,6-Dichloro-4-iodopyridine, 97%

- AKOS005257743

- MFCD07368400

- HY-41945

- SCHEMBL363319

- GS-5875

- AM20061785

- SY019485

- 98027-84-0

- CS-D1682

- D4774

- AC-26248

- DB-000817

-

- MDL: MFCD07368400

- インチ: 1S/C5H2Cl2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H

- InChIKey: NGSKFMPSBUAUNE-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(N=C(C=1)Cl)Cl

計算された属性

- せいみつぶんしりょう: 272.8609g/mol

- ひょうめんでんか: 0

- XLogP3: 3.4

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 回転可能化学結合数: 0

- どういたいしつりょう: 272.8609g/mol

- 単一同位体質量: 272.8609g/mol

- 水素結合トポロジー分子極性表面積: 12.9Ų

- 重原子数: 9

- 複雑さ: 91

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: アッシュイエローふんまつ

- 密度みつど: 2.129

- ゆうかいてん: 161.0 to 165.0 deg-C

- ふってん: 291.6℃ at 760 mmHg

- フラッシュポイント: 130.1±25.9 °C

- 屈折率: 1.652

- PSA: 12.89000

- LogP: 2.99300

- かんど: Light Sensitive

- ようかいせい: 未確定

2,6-Dichloro-4-iodopyridine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H302,H315,H317,H318,H335

- 警告文: P261,P280,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-37/38-41-43

- セキュリティの説明: S26-S36

-

危険物標識:

- ちょぞうじょうけん:Store long-term at 2-8°C

- リスク用語:R22; R37/38; R41; R43

- 危険レベル:IRRITANT

2,6-Dichloro-4-iodopyridine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,6-Dichloro-4-iodopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-125368-10.0g |

2,6-dichloro-4-iodopyridine |

98027-84-0 | 93% | 10g |

$94.0 | 2023-06-08 | |

| Enamine | EN300-125368-2.5g |

2,6-dichloro-4-iodopyridine |

98027-84-0 | 93% | 2.5g |

$48.0 | 2023-06-08 | |

| Enamine | EN300-125368-0.5g |

2,6-dichloro-4-iodopyridine |

98027-84-0 | 93% | 0.5g |

$21.0 | 2023-06-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047603-100g |

2,6-Dichloro-4-iodopyridine |

98027-84-0 | 98% | 100g |

¥1562.00 | 2024-04-23 | |

| Enamine | EN300-125368-0.1g |

2,6-dichloro-4-iodopyridine |

98027-84-0 | 93% | 0.1g |

$19.0 | 2023-06-08 | |

| Enamine | EN300-125368-5.0g |

2,6-dichloro-4-iodopyridine |

98027-84-0 | 93% | 5g |

$58.0 | 2023-06-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90585-25G |

2,6-dichloro-4-iodopyridine |

98027-84-0 | 97% | 25g |

¥ 297.00 | 2023-04-12 | |

| Fluorochem | 045180-1g |

2,6-Dichloro-4-iodopyridine |

98027-84-0 | 98% | 1g |

£14.00 | 2022-03-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 654078-1G |

2,6-Dichloro-4-iodopyridine |

98027-84-0 | 1g |

¥580.62 | 2023-12-01 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016546-1g |

2,6-Dichloro-4-iodopyridine |

98027-84-0 | 97% | 1g |

¥27 | 2024-07-19 |

2,6-Dichloro-4-iodopyridine 合成方法

合成方法 1

1.2 Reagents: Iodine

1.3 Reagents: Water

合成方法 2

1.2 Reagents: Iodine ; 25 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C

- New mixed Li/Mg and Li/Mg/Zn amides for the chemoselective metalation of arenes and heteroarenes, European Journal of Organic Chemistry (2009, 2009, , 1781-1795

合成方法 3

1.2 2 h, rt

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt

- Deprotonative Metalation of Chloro- and Bromopyridines Using Amido-Based Bimetallic Species and Regioselectivity-Computed CH Acidity Relationships, Chemistry - A European Journal (2011, 2011, 17(47), 13284-13297

合成方法 4

1.2 Reagents: Iodine Solvents: Tetrahydrofuran

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; -30 °C

1.4 Reagents: Ammonium chloride Solvents: Water

- Mixed Mg/Li amides of the type R2NMgCl·LiCl as highly efficient bases for the regioselective generation of functionalized aryl and heteroaryl magnesium compounds, Angewandte Chemie, 2006, 45(18), 2958-2961

合成方法 5

1.2 Reagents: Methanol ; 30 min, 45 °C

- Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides, Nature Chemistry (2018, 2018, 10(10), 1016-1022

合成方法 6

1.2 Reagents: Iodine ; -30 °C

- Ground- and Excited-State Properties of Iron(II) Complexes Linked to Organic Chromophores, Inorganic Chemistry (2020, 2020, 59(20), 14746-14761

合成方法 7

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 15 min, -75 °C

1.3 Reagents: Sodium sulfite Solvents: Water

- Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick, Journal of Organic Chemistry (2005, 2005, 70(7), 2494-2502

合成方法 8

1.2 Reagents: Sodium nitrite Solvents: Water

1.3 Reagents: Potassium iodide Solvents: Water

1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran

- Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine, Organic Letters (2001, 2001, 3(26), 4263-4265

合成方法 9

- Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids, Journal of the American Chemical Society (2022, 2022, 144(18), 8296-8305

合成方法 10

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt

1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt

- Synthesis and Structural Characterization of Ethynylene-Bridged Bisazines Featuring Various α-Substitution, Journal of Heterocyclic Chemistry (2015, 2015, 52(4), 1062-1074

合成方法 11

1.2 Reagents: Iodine , Sodium thiosulfate Solvents: Tetrahydrofuran , Water ; 15 h, -75 °C

- Synthetic, Optical and Theoretical Study of Alternating Ethylenedioxythiophene-Pyridine Oligomers: Evolution from Planar Conjugated to Helicoidal Structure towards a Chiral Configuration, ChemPhysChem (2016, 2016, 17(24), 4090-4101

合成方法 12

1.2 Reagents: Boron trifluoride etherate Solvents: Toluene ; 20 min, 0 °C

1.3 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) ; 3 h, 0 °C

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, 25 °C

1.5 Reagents: Acetic acid Solvents: Dimethyl sulfoxide , Acetonitrile

- Selective functionalization of complex heterocycles via an automated strong base screening platform, Reaction Chemistry & Engineering (2017, 2017, 2(4), 446-450

合成方法 13

1.2 Reagents: Water

- Strategies for the selective functionalization of dichloropyridines at various sites, European Journal of Organic Chemistry (2001, 2001, , 1371-1376

合成方法 14

1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt

- Exploiting the Versatile Assembly of Arylpyridine Fluorophores for Wavelength Tuning and SAR, Organic Letters (2003, 2003, 5(7), 967-970

合成方法 15

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt

- Intermolecular contacts in the crystal structures of specifically varied halogen and protonic group substituted azines, CrystEngComm (2017, 2017, 19(22), 3026-3036

2,6-Dichloro-4-iodopyridine Raw materials

- 2,6-Dichloropyridine-4-carbonyl Chloride

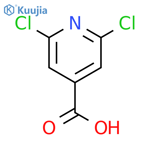

- 2,6-dichloropyridine-4-carboxylic acid

- 2,6-Dichloro-3-iodopyridine

- Iodobenzene

- 2,6-Dichloropyridine

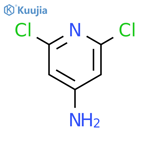

- 4-Amino-2,6-dichloropyridine

2,6-Dichloro-4-iodopyridine Preparation Products

2,6-Dichloro-4-iodopyridine 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

2,6-Dichloro-4-iodopyridineに関する追加情報

2,6-ジクロロ-4-ヨードピリジン(CAS 98027-84-0)の最新研究動向と医薬品中間体としての応用

2,6-ジクロロ-4-ヨードピリジン(CAS登録番号:98027-84-0)は、ハロゲン化ピリジン誘導体の一種として、医薬品合成において重要な中間体として注目されています。本化合物は、その特異的な反応性から、近年の創薬研究において多様な応用可能性が報告されており、特に抗癌剤や抗ウイルス剤の開発プロセスにおいて重要な役割を果たしています。

2023年以降の最新研究によると、98027-84-0はC-Cカップリング反応における優れた基質特性を示すことが明らかになりました。Suzuki-MiyauraカップリングやSonogashiraカップリングなどのパラジウム触媒反応において、4位のヨード基が選択的に反応する特性を利用した、高効率な医薬品中間体合成法が数多く報告されています。特に、抗癌剤候補化合物の構築において、この選択的反応性が分子設計の柔軟性を大幅に向上させることが示されています。

創薬化学の観点から、2,6-ジクロロ-4-ヨードピリジンの分子修飾に関する新たな知見が2024年に発表されました。Journal of Medicinal Chemistryに掲載された研究では、本化合物を出発物質として、チロシンキナーゼ阻害剤の新規スカフォールドを構築する手法が開発されました。この研究では、98027-84-0の2,6位のクロロ基を段階的に置換することで、多様な生物活性化合物ライブラリーを効率的に構築できることが実証されています。

製薬プロセス化学の分野では、98027-84-0を用いた連続フロー合成法の最適化が進められています。2023年後半にChemical Engineering Journalで報告された研究では、マイクロリアクター技術を活用することで、従来のバッチ法に比べて収率を15%向上させ、副生成物を大幅に低減することに成功しています。この技術革新は、GMP条件下でのスケールアップ生産にも適用可能であり、医薬品中間体の製造プロセス改善に寄与すると期待されています。

安全性評価に関する最新データでは、2,6-ジクロロ-4-ヨードピリジンの取り扱いに関する重要な知見が得られています。2024年初頭に発表された毒性学研究により、本化合物の急性毒性プロファイルと適切な曝露管理方法が明らかになりました。これにより、研究施設や生産現場での安全基準策定に科学的根拠が提供され、より安全な取り扱いが可能となっています。

市場動向を分析すると、98027-84-0のグローバル需要は2023年から2024年にかけて年間約7.2%の成長を示しています。この需要拡大は、主に標的型抗癌剤開発プロジェクトの増加と、抗ウイルス剤研究の活発化によるものです。特にアジア太平洋地域における契約製造組織(CMO)の生産能力拡大が、市場成長を後押ししている要因として指摘されています。

今後の展望として、2,6-ジクロロ-4-ヨードピリジンを利用したPROTAC(プロテオリシスターゲティングキメラ)技術の応用が期待されています。2024年現在、複数のバイオテクノロジー企業が、98027-84-0を出発物質とする新規PROTAC分子の開発を進めており、難治性疾患に対する画期的な治療法開発への貢献が期待されています。この分野でのさらなる研究進展により、本化合物の医薬品開発における重要性がさらに高まることが予想されます。

98027-84-0 (2,6-Dichloro-4-iodopyridine) 関連製品

- 193894-32-5(Phosphorus(1+), dichloro(pyridine)-)

- 483995-53-5(11H-Indolo[3,2-c]quinoline, 2,6-dichloro-)

- 14709-73-0(Manganese, dichloro(pyridine)-)

- 14099-07-1(Cadmium, dichloro(pyridine)-)

- 33436-40-7(Vanadium, tetrachloro(pyridine)-)

- 15854-87-2(4-Iodopyridine)

- 223407-50-9(Pyridine, 2,6-dichloro-4-(chloromethyl)-, hydrochloride)

- 53344-75-5(4,4'-Bipyridine, 2,2',6-trichloro-)

- 507241-83-0(Quinoline, 2,4-dichloro-7-iodo-6-methyl-)

- 40968-68-1(Benzo[lmn][3,8]phenanthroline, octachloro-)